molecular formula C4H9NO3 B017951 Butyl nitrate CAS No. 928-45-0

Butyl nitrate

Cat. No.: B017951
CAS No.: 928-45-0
M. Wt: 119.12 g/mol
InChI Key: QQHZPQUHCAKSOL-UHFFFAOYSA-N
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Description

Butyl nitrate, also known as nitric acid butyl ester, is a colorless oil with the chemical formula C4H9NO3. It is often confused with butyl nitrite, which is sometimes used as a recreational inhalant. This compound is known for its explosive properties and is used in various industrial applications .

Mechanism of Action

Target of Action

Butyl nitrate is an organic compound that belongs to the class of alkyl nitrates . It’s worth noting that nitrile-containing pharmaceuticals, which include compounds like this compound, have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

It’s known to react explosively with lewis acids such as boron trifluoride and aluminium chloride . When heated to decomposition, it emits fumes of nitrous oxide . This suggests that this compound may interact with its targets in a highly reactive and potentially destructive manner.

Biochemical Pathways

Nitrate reduction is a major pathway in biogeochemical nitrogen cycling . Nitrate, as an additional electron sink, plays a role in the anaerobic oxidation of ethane and butane . Given that this compound is a nitrate compound, it may potentially influence these pathways.

Pharmacokinetics

It’s known that inhalants like this compound are primarily eliminated by inhalation, either as unchanged compound or as metabolites . The effects of this compound inhalation occur rapidly and are very intense for a period of minutes .

Result of Action

The result of this compound’s action is primarily its explosive reaction with certain substances . It’s often confused with butyl nitrite, which is sometimes used as a recreational inhalant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity and stability may be affected by the presence of certain substances, such as Lewis acids . Additionally, its volatility means that it can easily be inhaled, making the air an important medium for its action .

Preparation Methods

Chemical Reactions Analysis

Butyl nitrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and sodium nitrite. The major products formed from these reactions are butanol, ammonia, and nitrous oxide .

Comparison with Similar Compounds

Butyl nitrate is often compared with other alkyl nitrates such as:

  • Methyl nitrate
  • Ethyl nitrate
  • Amyl nitrate

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, amyl nitrate is commonly used in medicine for its vasodilatory effects, while this compound is primarily used in industrial applications .

This compound’s uniqueness lies in its specific reactivity with Lewis acids and its use in the production of explosives .

Properties

IUPAC Name

butyl nitrate
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InChI

InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZPQUHCAKSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID70239143
Record name Butyl nitrate
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Molecular Weight

119.12 g/mol
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Physical Description

Water-white liquid; [Hawley]
Record name Butyl nitrate
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Vapor Pressure

8.3 [mmHg]
Record name Butyl nitrate
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CAS No.

928-45-0
Record name Butyl nitrate
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Record name Butyl nitrate
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Record name Butyl nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyl Nitrate?

A1: this compound encompasses several isomers. For instance, n-butyl nitrate has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing this compound isomers?

A2: Several spectroscopic methods prove useful in characterizing this compound isomers. These include:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic stretching vibrations of the CONO2 group, particularly the asymmetric vibrations of N-O, which are distinctive for alkyl nitrates [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide valuable information about the structure and dynamics of this compound isomers [, ]. These techniques help distinguish between primary, secondary, and tertiary butyl nitrates based on chemical shifts and coupling patterns.
  • Raman Spectroscopy: This method can be utilized to detect n-butyl nitrate, specifically by analyzing the characteristic peaks corresponding to the asymmetrical and symmetrical stretching vibrations of NO2, C-H flexural vibrations of methyl and methylene groups, and the stretching vibration of C-O [].

Q3: Are there any computational studies on the structure and reactivity of this compound?

A3: Yes, density functional theory (DFT) calculations have been employed to study the molecular structure, bond dissociation energies, and enthalpy of formation of different this compound isomers [, ]. These calculations provide insights into the stability and reactivity of these compounds. For instance, the wB97X/Def2TZVPP method was found to provide more reliable estimates of kinetic parameters for the thermal decomposition of aliphatic nitrates compared to the B3LYP method [].

Q4: How does this compound contribute to atmospheric chemistry?

A4: this compound, like other alkyl nitrates, plays a role in atmospheric chemistry primarily as a reservoir species for nitrogen oxides (NOx) [, , ]. These compounds are formed in the atmosphere through the reaction of hydrocarbons with NOx in the presence of sunlight. Once formed, this compound can be transported long distances before it decomposes, releasing NOx back into the atmosphere. This process can impact ozone formation and air quality in downwind regions.

Q5: What is the primary removal process for this compound in the atmosphere?

A5: The dominant removal process for this compound in the atmosphere is photolysis by sunlight [, ]. This process breaks down the molecule into an alkoxy radical and nitrogen dioxide (NO2). The rate of photolysis is temperature-dependent and influenced by factors like the angle of the sun and ozone abundance.

Q6: How does the reactivity of this compound compare to other compounds, such as Butanol, in the presence of nitric acid?

A6: Research indicates that n-butyl nitrate is less reactive than n-butanol in the presence of heated nitric acid solutions []. While both compounds can undergo oxidation reactions with nitric acid, n-butanol exhibits higher reactivity, leading to a faster and more complete oxidation process.

Q7: Are there any known sources of this compound emissions besides atmospheric formation?

A7: Yes, in addition to atmospheric formation, studies have identified biomass burning as a direct source of C1-C4 alkyl nitrates, including this compound []. During both the flaming and smoldering stages of savanna burning, significant amounts of alkyl nitrates are released into the atmosphere, with methyl nitrate being dominant during flaming and C2-C4 alkyl nitrates, including this compound, primarily emitted during smoldering.

Q8: How do bacterial communities in seawater contribute to alkyl nitrate production?

A8: Research suggests that bacteria play a significant role in producing short-chain alkyl nitrates, including ethyl and this compound, in seawater []. This production is independent of light and appears to be driven by the activity of heterotrophic bacteria, potentially through metabolic pathways that remain to be fully elucidated.

Q9: Can this compound be used in the synthesis of other compounds?

A10: Yes, this compound can be employed as a nitrating agent in organic synthesis. For instance, it has been utilized in the synthesis of N2-substituted deoxyguanosine nucleosides [] and in the preparation of a novel high-toughness solid propellant adhesive system [].

Q10: What are some methods for synthesizing this compound?

A10: Several methods have been reported for the synthesis of this compound:

  • Reaction of Butyl Alcohol with Nitric Acid: This classic method involves reacting the appropriate Butyl Alcohol with nitric acid under controlled conditions [].
  • Reaction of Metal Nitrates with Phosphate Esters: This alternative method offers a safer and potentially more convenient route to synthesize short-chain alkyl nitrates, including this compound [].
  • Solid-Phase Synthesis: A novel approach involves the solid-phase alkylation of ketones to synthesize racemic forms of natural defense substances and their analogs [].

Q11: What are the safety concerns associated with this compound?

A12: this compound is flammable and poses a fire hazard []. It is essential to handle this compound with care and follow appropriate safety precautions. While it is used as a cetane improver, it's important to note that the combustion of diesel fuel, even with cetane improvers, produces emissions that can be harmful to human health and contribute to air pollution.

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